molecular formula C15H15Br2NO B8505973 2-Bromo-1-(3-methylphenyl)-2-(2-methyl-4-pyridyl)ethanone hydrocbromide

2-Bromo-1-(3-methylphenyl)-2-(2-methyl-4-pyridyl)ethanone hydrocbromide

Cat. No. B8505973
M. Wt: 385.09 g/mol
InChI Key: POWLJILIMYOSRO-UHFFFAOYSA-N
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Patent
US07495018B2

Procedure details

1-(3-methylphenyl)-2-(2-methyl-4-pyridyl)ethanone (150 g) was dissolved in acetic acid (450 mL), bromine (34.3 mL) was added to this, and the mixture was stirred for 3 hours at 70° C. The reaction solution was cooled by ice water, and the deposited crystal was filtrated off. The crystal was washed with ethyl acetate to obtain a title compound (168 g, yield 66%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8](=[O:17])[CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[C:12]([CH3:16])[CH:11]=2)[CH:5]=[CH:6][CH:7]=1.[Br:18]Br>C(O)(=O)C>[BrH:18].[Br:18][CH:9]([C:10]1[CH:15]=[CH:14][N:13]=[C:12]([CH3:16])[CH:11]=1)[C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[CH:3]=1)=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC=1C=C(C=CC1)C(CC1=CC(=NC=C1)C)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
34.3 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposited crystal was filtrated off
WASH
Type
WASH
Details
The crystal was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Br.BrC(C(=O)C1=CC(=CC=C1)C)C1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 168 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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